

An In-depth Technical Guide to 1-Boc-4-(cyclopropylamino)piperidine

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Compound of Interest

Compound Name:	1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
Cat. No.:	B061070

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of 1-Boc-4-(cyclopropylamino)piperidine, a key intermediate in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in the synthesis of novel therapeutic agents.

Core Chemical Properties

1-Boc-4-(cyclopropylamino)piperidine, also known by its systematic name tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate, is a popular synthetic intermediate due to the presence of the Boc protecting group and the reactive secondary amine.^[1] Its chemical structure combines the rigid cyclopropyl moiety with the flexible piperidine ring, offering unique conformational properties that are advantageous in drug design.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Boc-4-(cyclopropylamino)piperidine.

Property	Value	Source(s)
CAS Number	179557-01-8	[2] [3]
Molecular Formula	C ₁₃ H ₂₄ N ₂ O ₂	[2]
Molecular Weight	240.35 g/mol	[2]
Appearance	Clear, colorless liquid	[2] [3]
Boiling Point	329.7 ± 35.0 °C (Predicted)	[4]
Density	1.06 ± 0.1 g/cm ³ (Predicted)	[4]
Purity	≥ 95% (GC)	[2]
InChI Key	GERLYNRROAQLRS-UHFFFAOYSA-N	[3]
Solubility	Soluble in organic solvents such as ether and dichloromethane; insoluble in water.	[4]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 1-Boc-4-(cyclopropylamino)piperidine is the reductive amination of 1-Boc-4-piperidone with cyclopropylamine.[\[5\]](#)[\[6\]](#) This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced *in situ* to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

- 1-Boc-4-piperidone
- Cyclopropylamine
- Sodium triacetoxyborohydride (STAB)

- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic Acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- To a solution of 1-Boc-4-piperidone (1.0 equivalent) in dichloromethane or 1,2-dichloroethane, add cyclopropylamine (1.1-1.5 equivalents).
- If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours.
- Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-Boc-4-(cyclopropylamino)piperidine as a clear, colorless oil.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 1-Boc-4-(cyclopropylamino)piperidine can be confirmed by ^1H and ^{13}C NMR spectroscopy. The following table summarizes the expected chemical shifts.

^1H NMR	^{13}C NMR
Chemical Shift (ppm)	Assignment
~3.9 - 4.1	-CH ₂ (axial, piperidine)
~2.7 - 2.9	-CH ₂ (equatorial, piperidine)
~2.5 - 2.7	-CH (piperidine)
~2.2 - 2.4	-CH (cyclopropyl)
~1.8 - 2.0	-CH ₂ (axial, piperidine)
~1.45	-C(CH ₃) ₃ (Boc)
~1.2 - 1.4	-CH ₂ (equatorial, piperidine)
~0.3 - 0.5	-CH ₂ (cyclopropyl)

High-Performance Liquid Chromatography (HPLC)

Purity analysis of 1-Boc-4-(cyclopropylamino)piperidine can be performed using reversed-phase HPLC with UV detection. As the compound lacks a strong chromophore, derivatization may be necessary for sensitive detection, or detection at low wavelengths (e.g., 210-220 nm) can be employed. A typical method is outlined below.

HPLC Method Parameters:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)

- Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
- Gradient: A suitable gradient, for example, starting with 5-10% B and increasing to 95% B over 10-15 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 214 nm
- Injection Volume: 10 μ L

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of 1-Boc-4-(cyclopropylamino)piperidine. Using electrospray ionization (ESI) in positive ion mode, the expected protonated molecule $[M+H]^+$ would be observed at m/z 241.19.

Expected Mass Spectrum Data:

- Ionization Mode: Electrospray Ionization (ESI), positive
- Calculated m/z for $[C_{13}H_{25}N_2O_2]^+$: 241.1916
- Observed m/z : Approximately 241.2

Role in Drug Discovery and Development

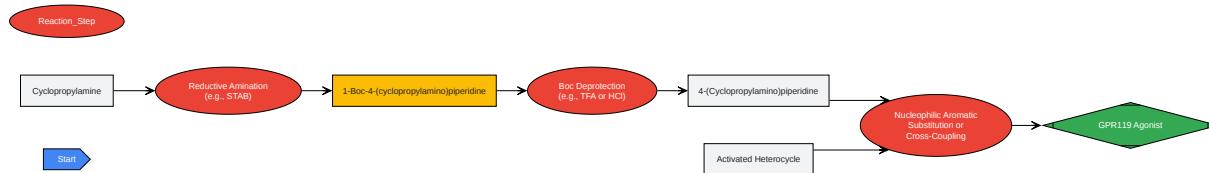
1-Boc-4-(cyclopropylamino)piperidine is a valuable building block in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the cyclopropylamine moiety can introduce favorable properties such as increased metabolic stability and improved binding affinity to biological targets.^{[1][7]}

Notably, this compound is a key intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) agonists, which are being investigated for the treatment of type 2 diabetes and other metabolic disorders.^[7] The synthesis of such agonists often involves the deprotection of the Boc group followed by coupling with a suitable heterocyclic system.

The compound has also been identified as a precursor in the synthesis of fentanyl and its analogs.[8][9]

Workflow and Visualization

The following diagram illustrates a generalized synthetic workflow for the utilization of 1-Boc-4-(cyclopropylamino)piperidine in the synthesis of a GPR119 agonist.



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Synthetic workflow for a GPR119 agonist.

Safety Information

1-Boc-4-(cyclopropylamino)piperidine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant to the eyes, respiratory system, and skin.[4] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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